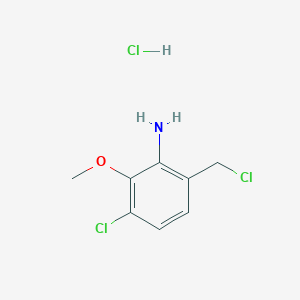
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloro group, a chloromethyl group, and a methoxy group attached to an aniline ring. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
The synthesis of 3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride typically involves several steps. One common method includes the chlorination of 2-methoxyaniline to introduce the chloro group at the 3-position. This is followed by the chloromethylation of the 6-position using formaldehyde and hydrochloric acid. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar compounds to 3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride include:
2-Chloro-6-(chloromethyl)aniline: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-Chloro-2-methoxyaniline: Lacks the chloromethyl group, which can influence its chemical properties and applications.
6-Chloromethyl-2-methoxyaniline: Lacks the chloro group, affecting its overall reactivity and potential uses. The presence of the chloro, chloromethyl, and methoxy groups in this compound makes it unique and versatile for various applications.
特性
CAS番号 |
88301-80-8 |
|---|---|
分子式 |
C8H10Cl3NO |
分子量 |
242.5 g/mol |
IUPAC名 |
3-chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-12-8-6(10)3-2-5(4-9)7(8)11;/h2-3H,4,11H2,1H3;1H |
InChIキー |
PLXGQXJQGBVXFS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1N)CCl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)

![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)

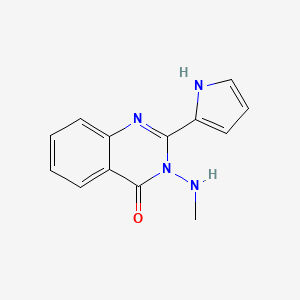

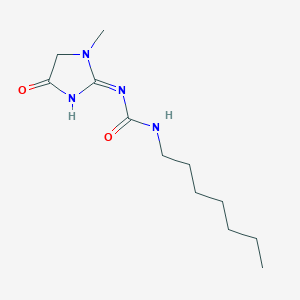
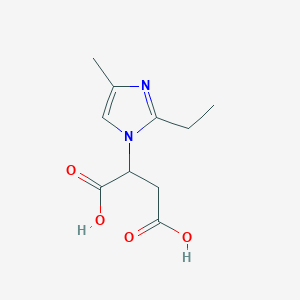
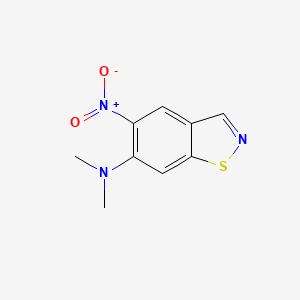
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)

